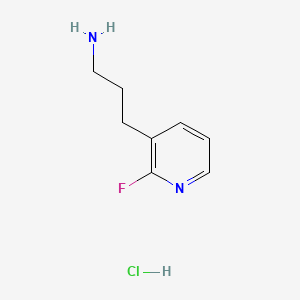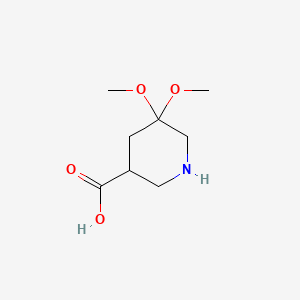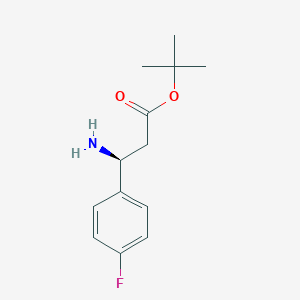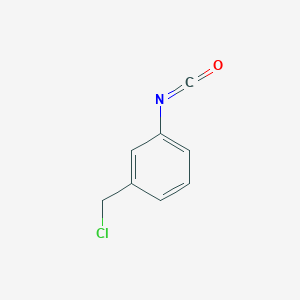
3-(Chloromethyl)-phenylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-isocyanatobenzene is an organic compound that features both a chloromethyl group and an isocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-3-isocyanatobenzene can be synthesized through a multi-step process. One common method involves the chloromethylation of benzene derivatives using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The resulting chloromethylated product can then be reacted with phosgene to introduce the isocyanate group .
Industrial Production Methods
Industrial production of 1-(chloromethyl)-3-isocyanatobenzene typically involves large-scale chloromethylation reactions followed by phosgenation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-isocyanatobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols.
Addition reactions: The isocyanate group can react with nucleophiles like amines to form ureas or with alcohols to form carbamates.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine to facilitate the reaction.
Addition reactions: Reagents such as primary or secondary amines and alcohols are used.
Major Products Formed
Ureas: Formed from the reaction of the isocyanate group with amines.
Carbamates: Formed from the reaction of the isocyanate group with alcohols.
Scientific Research Applications
1-(Chloromethyl)-3-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the production of polymers and resins, where its reactive groups facilitate cross-linking and polymerization.
Biological Research: It is used in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-3-isocyanatobenzene involves its reactive functional groups:
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-4-isocyanatobenzene: Similar structure but with the isocyanate group in the para position.
1-(Bromomethyl)-3-isocyanatobenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
1-(Chloromethyl)-3-isocyanatobenzene is unique due to the combination of its chloromethyl and isocyanate groups, which provide distinct reactivity patterns. This dual functionality allows for versatile applications in organic synthesis and materials science .
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
1-(chloromethyl)-3-isocyanatobenzene |
InChI |
InChI=1S/C8H6ClNO/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H,5H2 |
InChI Key |
CAOAUHIGHKUBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


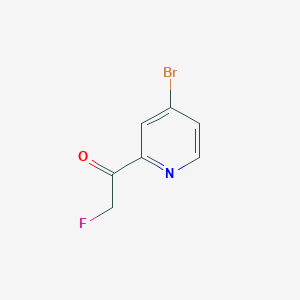
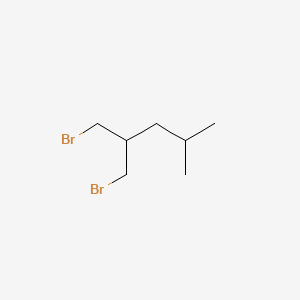


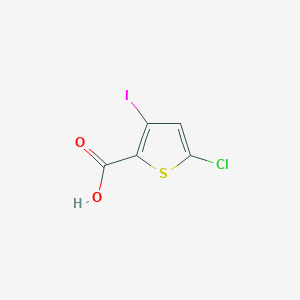
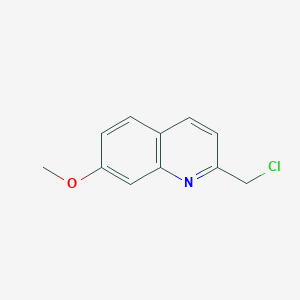
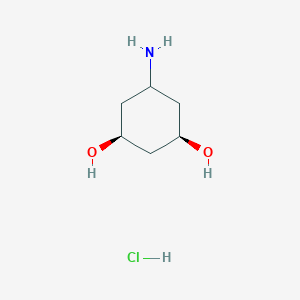
![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)



